3-(1H-pyrazol-1-yl)pentan-1-amine

Description

Contextual Significance of Pyrazole-Amine Scaffolds in Chemical Biology and Organic Synthesis

The pyrazole (B372694) nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone in the development of therapeutic agents. nih.goveurekaselect.com Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. derpharmachemica.comnih.govglobalresearchonline.net The metabolic stability of the pyrazole ring makes it an attractive feature in drug design. nih.gov

When combined with an amine functional group, the resulting pyrazole-amine scaffold becomes a versatile building block in medicinal chemistry. nih.govmdpi.com The amino group provides a site for further chemical modifications, allowing for the synthesis of a diverse library of compounds with varied pharmacological profiles. nih.gov Aminopyrazole derivatives have shown promise as ligands for various receptors and enzymes, and they are being investigated for their potential in treating a range of diseases, including cancer and inflammatory conditions. nih.govmdpi.com The synthesis of such compounds is a topic of ongoing research, with various methods being developed to create substituted pyrazoles. mdpi.comnih.gov

Structural Framework of 3-(1H-pyrazol-1-yl)pentan-1-amine and Related Analogs

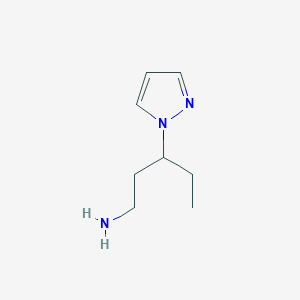

The chemical structure of this compound consists of a pyrazole ring linked at the N1 position to a five-carbon pentane (B18724) chain, with a primary amine group at the terminal position. This specific arrangement of atoms gives the molecule its unique chemical properties. The PubChem database provides the molecular formula as C₈H₁₅N₃ and a molecular weight of 153.23 g/mol for the base compound. bldpharm.com

Several analogs of this compound exist, primarily differing in the substitution on the pyrazole ring or the length and branching of the alkyl chain. For instance, 3-(1H-pyrazol-1-yl)propan-1-amine has a shorter, three-carbon chain. nih.gov Other variations include the addition of substituents to the pyrazole ring, such as a chloro group in 3-(4-chloro-1H-pyrazol-1-yl)pentan-1-amine bldpharm.com or a trifluoromethyl group in 3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]pentan-1-amine. fluorochem.co.uk These modifications can significantly alter the molecule's physical and chemical properties, as well as its biological activity. Another related analog is N-methyl-3-(1H-pyrazol-1-yl)propan-1-amine, which features a methyl group on the amine. sigmaaldrich.com

Table 1: Physicochemical Properties of 3-(1H-pyrazol-1-yl)propan-1-amine

| Property | Value |

| Molecular Formula | C₆H₁₁N₃ |

| Molecular Weight | 125.17 g/mol |

| XLogP3 | -1 |

| Exact Mass | 125.095297364 Da |

| Monoisotopic Mass | 125.095297364 Da |

| Topological Polar Surface Area | 43.8 Ų |

| Heavy Atom Count | 9 |

Data sourced from PubChem CID 7023140 for a related analog, 3-(1H-pyrazol-1-yl)propan-1-amine. nih.gov

Overview of Research Scope and Objectives Pertaining to this compound

While extensive research specifically on this compound is not widely published, its structural components suggest a clear direction for its potential applications and research objectives. As a pyrazole-amine derivative, it is a prime candidate for use as an intermediate in organic synthesis. smolecule.com The amine group serves as a reactive handle for the construction of more complex molecules, potentially leading to new pharmaceutical agents or materials. researchgate.netnih.gov

The primary research objectives for a compound like this would likely involve its use as a scaffold to develop new drugs. smolecule.com Given the known biological activities of pyrazoles, research could be directed towards synthesizing derivatives with enhanced anti-inflammatory, analgesic, antimicrobial, or anticancer properties. eurekaselect.comglobalresearchonline.net Furthermore, the pyrazole moiety is an excellent chelating agent for transition metals, opening up possibilities for its use in catalysis and materials science. researchgate.netrsc.org The synthesis of new tripodal ligands based on pyrazole derivatives for use in catalytic oxidation processes is an active area of research. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

3-pyrazol-1-ylpentan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3/c1-2-8(4-5-9)11-7-3-6-10-11/h3,6-8H,2,4-5,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSTGFYQVFVXIJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCN)N1C=CC=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 1h Pyrazol 1 Yl Pentan 1 Amine and Derivatives

Direct Synthesis Routes to 3-(1H-pyrazol-1-yl)pentan-1-amine

Direct synthesis strategies aim to construct the pyrazole (B372694) heterocycle using a precursor that already contains the pentan-amine framework. These methods can be advantageous in terms of step economy and convergence.

Exploration of Amination Reactions Utilizing Pentane-1-amine Precursors

A promising direct route to N-substituted pyrazoles involves the use of primary amines as the starting material for the nitrogen substituent. While methods for synthesizing N-alkyl pyrazoles often rely on potentially difficult-to-handle hydrazines, recent advancements have enabled the direct use of primary amines. nih.gov One such method involves reacting a primary amine, such as a suitably protected 3-aminopentan-1-ol (B2610376) or a derivative, with a 1,3-dicarbonyl compound like 2,4-pentanedione and an electrophilic amination reagent. nih.govacs.org

A general procedure involves the reaction of the primary amine with the 1,3-dicarbonyl compound and an amination reagent like O-(4-nitrobenzoyl)hydroxylamine in a solvent such as DMF at an elevated temperature. nih.gov This approach circumvents the need to pre-form the corresponding hydrazine (B178648), streamlining the synthesis. The reaction proceeds through the in situ formation of an N-substituted hydrazine, which then undergoes cyclocondensation with the dicarbonyl compound to yield the pyrazole ring. acs.org

Table 1: Conditions for Direct Pyrazole Synthesis from Primary Amines

| Amine Precursor | Dicarbonyl | Amination Reagent | Solvent | Temperature | Yield |

|---|---|---|---|---|---|

| Primary Aliphatic Amine | 2,4-Pentanedione | O-(4-nitrobenzoyl)hydroxylamine | DMF | 80-85 °C | Moderate |

Data compiled from studies on direct pyrazole synthesis. nih.gov

One-Pot and Multicomponent Reaction Strategies

One-pot and multicomponent reactions (MCRs) represent highly efficient synthetic strategies that combine multiple reaction steps into a single operation, reducing waste, time, and resource consumption. beilstein-journals.orgnih.gov The synthesis of pyrazole derivatives is well-suited to these approaches.

A relevant one-pot method involves the electrophilic amination of a primary amine followed by in situ cyclization. acs.orgorganic-chemistry.org For the synthesis of this compound, a protected pentan-1-amine derivative could be aminated using a diethylketomalonate-derived oxaziridine (B8769555) to form an N-Boc hydrazine intermediate. organic-chemistry.org Without isolation, this intermediate can then be reacted with a 1,3-diketone. A key advantage of this method is that the ketone byproduct from the amination step (diethyl ketomalonate) can be easily removed by aqueous extraction, facilitating a clean cyclization and leading to functionalized pyrazoles. organic-chemistry.org

Multicomponent syntheses often involve the in situ generation of a key intermediate. For instance, a three-component reaction could involve an aldehyde, a ketone, and a hydrazine, often under microwave irradiation, to first produce a pyrazoline, which is subsequently oxidized to the pyrazole. rsc.org Another MCR approach involves the condensation of phenyl hydrazines, aldehydes, and malononitrile (B47326) in an aqueous medium, which can be catalyzed by a recyclable polymer catalyst like sodium p-toluene sulfonate (NaPTS). rsc.org

Synthesis of Pyrazole Ring Precursors and Subsequent Alkylation/Functionalization

This strategy involves the initial formation of the pyrazole ring, which is then functionalized with the desired side chain. This is a versatile and widely practiced approach for creating diverse pyrazole derivatives.

Classical Cyclocondensation Approaches

The most common and classic method for synthesizing the pyrazole ring is the Knorr pyrazole synthesis, which involves the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine. beilstein-journals.orgnih.gov This [3+2] cyclocondensation is a robust method for forming the pyrazole core. researchgate.net The reaction can utilize various 1,3-dielectrophilic precursors, including α,β-unsaturated carbonyl compounds and acetylenic ketones. mdpi.com

When using α,β-unsaturated ketones, the reaction with a hydrazine derivative typically yields a pyrazoline first. nih.gov This intermediate must then be oxidized to form the aromatic pyrazole ring. mdpi.comnih.gov The regioselectivity of the cyclocondensation can sometimes be an issue, potentially leading to a mixture of two regioisomers, especially when using unsymmetrical 1,3-dicarbonyls or acetylenic ketones. mdpi.com

Table 2: Common Precursors for Classical Pyrazole Synthesis

| 1,3-Dielectrophile | Nucleophile | Intermediate | Final Product |

|---|---|---|---|

| 1,3-Diketone | Hydrazine | Hydrazone | Pyrazole |

| α,β-Unsaturated Ketone | Hydrazine | Pyrazoline | Pyrazole (after oxidation) |

This table summarizes common classical routes to the pyrazole core. nih.govmdpi.comnih.gov

Once the unsubstituted or simply substituted pyrazole is formed, the pentan-amine side chain can be introduced via N-alkylation. This is typically achieved by deprotonating the pyrazole nitrogen with a base, followed by reaction with an alkyl halide or another suitable electrophile. semanticscholar.org For the target molecule, a precursor such as 1-bromo-3-aminopentane (with appropriate protection on the amine) would be required. The regioselectivity of N-alkylation on unsymmetrical pyrazoles can be controlled by steric factors, with the alkyl group preferentially adding to the less sterically hindered nitrogen atom. semanticscholar.orgmdpi.com

Transition-Metal Catalyzed Coupling Reactions

Transition-metal catalysis offers powerful and versatile methods for C-C and C-N bond formation, providing modern alternatives for pyrazole synthesis and functionalization. bohrium.comrsc.org Catalysts based on palladium, copper, rhodium, and iron have been employed. bohrium.comias.ac.in

These methods are particularly useful for the C-H functionalization of pre-formed pyrazole rings, allowing for the direct introduction of substituents without the need for pre-functionalized starting materials. bohrium.comrsc.org For example, palladium-catalyzed C-H arylation or alkenylation can be used to modify the pyrazole core. However, controlling regioselectivity can be a challenge, often requiring the use of directing groups or specific ligand-catalyst combinations. bohrium.com

Copper-catalyzed domino C-N coupling/hydroamination reactions provide a straightforward route to pyrazoles. organic-chemistry.org In some cases, a three-component synthesis catalyzed by copper can form 1,3-substituted pyrazoles through the initial cyclization of a hydrazine with an enaminone, followed by a Ullmann coupling with an aryl halide. beilstein-journals.org Iron-based ionic liquids have also been used as efficient homogeneous catalysts for the condensation of hydrazines and 1,3-diketones at room temperature. ias.ac.in

Novel Green Chemistry Synthetic Protocols (e.g., Sonochemical Methods)

In line with the principles of green chemistry, significant efforts have been made to develop environmentally benign synthetic routes for pyrazoles. nih.govbenthamdirect.comresearchgate.net These methods focus on using green solvents (like water), solvent-free conditions, renewable energy sources, and recyclable catalysts. researchgate.netthieme-connect.com

Sonochemical synthesis, which utilizes ultrasonic irradiation, has emerged as a valuable green technique. orientjchem.org Ultrasound can enhance reaction rates and yields, often under milder conditions than conventional heating. researchgate.netaip.org For example, the cyclization of chalcones with hydrazine derivatives to form pyrazolines can be efficiently promoted by ultrasound. aip.orgresearchgate.net Similarly, the synthesis of pyrazoles from β-enaminones and hydrazines can be facilitated by ultrasound in the presence of a clay catalyst (K-10). nih.gov These methods offer advantages such as shorter reaction times and operational simplicity. orientjchem.orgaip.org

Microwave-assisted synthesis is another green approach that can dramatically reduce reaction times and improve yields. mdpi.com One-pot, microwave-assisted pseudo-five-component syntheses of complex pyrazole structures have been reported, showcasing the power of this technology. nih.gov

Table 3: Comparison of Synthetic Methods for Pyrazoles

| Method | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Classical Cyclocondensation | Reflux in solvent (e.g., ethanol, acetic acid) | Well-established, versatile | Can require harsh conditions, potential regioselectivity issues |

| Transition-Metal Catalysis | Metal catalyst (Pd, Cu, Fe), ligands, specific solvents | High efficiency, C-H functionalization possible | Catalyst cost/toxicity, regioselectivity can be challenging |

| Sonochemical Synthesis | Ultrasonic irradiation, often at room temperature | Faster rates, higher yields, milder conditions | Specialized equipment required |

| Microwave Synthesis | Microwave irradiation | Rapid heating, short reaction times, high yields | Specialized equipment, potential for pressure buildup |

Derivatization Strategies for Structural Modification of this compound

The structural framework of this compound offers multiple sites for chemical modification, enabling the synthesis of a diverse library of derivatives. These modifications can be strategically implemented at the pyrazole ring's nitrogen atom, along the pentanamine side chain, or through the addition of other cyclic structures. Such derivatization is crucial for exploring the structure-activity relationships of this class of compounds.

Modification at the Pyrazole Nitrogen (N1)

The N1 position of the pyrazole ring is a common target for derivatization due to the reactivity of the nitrogen atom. N-alkylation and N-acylation are primary methods for introducing a wide range of substituents, thereby altering the electronic and steric properties of the molecule.

Table 1: Examples of N1-Modification Strategies for Pyrazole Rings

| Modification Type | Reagents/Reaction | Resulting Moiety |

|---|---|---|

| N-Alkylation | Bromoacetone, Base | N-acetonyl group researchgate.net |

| N-Amination | Hydroxylamine-О-sulfonic acid | N-amino group researchgate.net |

| N-Acylation | Aldehyde, Oxidant | N-acyl group mdpi.com |

Functionalization of the Pentanamine Side Chain

The primary amine group on the pentanamine side chain is a key site for functionalization. Its nucleophilic nature allows for reactions that extend the chain, introduce new functional groups, or form linkages to other molecular scaffolds.

A prevalent strategy involves the formation of amides. This can be achieved by reacting the primary amine with carboxylic acids or their derivatives (e.g., acid chlorides). For instance, a similar scaffold, 3-(1H-pyrazol-1-yl)propanamine, can be reacted with various substituted anilines to produce a series of N-propananilide derivatives nih.govturkjps.org. This reaction demonstrates the conversion of the terminal amine into an amide linkage, a common modification in medicinal chemistry to alter solubility and binding characteristics nih.gov. Another approach is N-alkylation of the amine, where primary amines are condensed with reagents like (3,5-dimethyl-1H-pyrazol-1-yl)methanol to create more complex, branched structures, such as tripodal ligands researchgate.net.

Table 2: Side Chain Functionalization Approaches

| Reaction Type | Reagents | Resulting Structure |

|---|---|---|

| Amide Formation | Propananilide intermediates | N-propananilide derivative nih.govturkjps.org |

Introduction of Additional Heterocyclic Moieties (e.g., Thiazole (B1198619), Pyranopyrazole)

Incorporating additional heterocyclic rings onto the this compound framework can significantly expand its chemical diversity and biological activity profile. Thiazole and pyran rings are common additions, often synthesized through multi-component reactions involving a pyrazole-containing precursor.

One established method for synthesizing pyrazole derivatives containing a thiazole ring involves a one-pot reaction of a pyrazole aldehyde, thiosemicarbazide, and an α-haloketone mdpi.com. This Hantzsch-type thiazole synthesis provides a versatile route to 2,4-disubstituted thiazole derivatives attached to the pyrazole core mdpi.com. For example, 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehydes can serve as the starting pyrazole moiety for building the thiazole ring researchgate.net. The synthesis of pyran-fused pyrazoles, or pyranopyrazoles, can also be achieved through cyclization reactions involving suitably functionalized pyrazole precursors researchgate.net. These synthetic strategies allow for the fusion or linking of pyrazole with other important heterocyclic systems, creating complex molecules with potentially novel properties researchgate.netnih.gov.

Table 3: Synthesis of Pyrazole-Thiazole Derivatives

| Starting Pyrazole Moiety | Key Reagents | Resulting Heterocycle |

|---|---|---|

| Pyrazole 4-carbaldehydes | Thiosemicarbazide, α-haloketones | 2,4-disubstituted thiazole mdpi.com |

| 3-Aryl-1-phenyl-1H-pyrazole-4-carbaldehydes | C- and N-nucleophiles | Naphthofuranpyrazol derivatives researchgate.net |

Advanced Spectroscopic and Crystallographic Characterization of 3 1h Pyrazol 1 Yl Pentan 1 Amine Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds. For 3-(1H-pyrazol-1-yl)pentan-1-amine analogs, ¹H and ¹³C NMR spectra provide definitive information about the connectivity and chemical environment of each atom.

In the ¹H NMR spectrum of a typical 1-substituted pyrazole (B372694), the protons on the pyrazole ring appear as distinct signals. The proton at position 4 (H4) typically shows up as a triplet, while the protons at positions 3 (H3) and 5 (H5) appear as doublets. mdpi.com For instance, in N-((1H-pyrazol-1-yl)methyl)-4-nitroaniline, the pyrazole protons are observed at 6.26 ppm (dd, 1H, CHPy), 7.48 ppm (dd, 1H, CHPy), and 7.87 ppm (dd, 1H, CHPy). mdpi.com The aliphatic chain protons of the pentanamine moiety are expected in the upfield region of the spectrum. The methylene (B1212753) group adjacent to the pyrazole nitrogen (N-CH₂) would be deshielded, appearing further downfield than the other methylene groups. The hydrogens on carbons directly bonded to an amine typically appear around 2.3-3.0 ppm. libretexts.org

The ¹³C NMR spectrum provides complementary information. The carbons of the pyrazole ring in analogs typically resonate in the aromatic region, with chemical shifts for C3, C4, and C5 appearing between approximately 105 and 140 ppm. mdpi.comnih.gov For example, in N-((1H-pyrazol-1-yl)methyl)-4-nitroaniline, the pyrazole carbons are found at 106.5 ppm, 130.4 ppm, and 139.7 ppm. mdpi.com The aliphatic carbons of the pentanamine chain would appear in the upfield region, with the carbon attached to the amine nitrogen and the carbon attached to the pyrazole nitrogen showing the largest downfield shifts due to the electron-withdrawing nature of the nitrogen atoms.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on data from pyrazole analogs and standard NMR principles.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyrazole H-3 | ~7.5-7.9 (d) | ~138-140 |

| Pyrazole H-4 | ~6.2-6.4 (t) | ~105-107 |

| Pyrazole H-5 | ~7.8-8.0 (d) | ~128-131 |

| Pentane (B18724) C1-H₂ (CH₂-NH₂) | ~2.7-3.0 (t) | ~40-42 |

| Pentane C2-H₂ | ~1.5-1.7 (m) | ~30-33 |

| Pentane C3-H (CH-Pz) | ~4.1-4.4 (m) | ~58-62 |

| Pentane C4-H₂ | ~1.8-2.1 (m) | ~35-38 |

| Pentane C5-H₃ | ~0.8-1.0 (t) | ~10-12 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in a molecule. For this compound, the IR spectrum would exhibit characteristic absorption bands for the primary amine, the pyrazole ring, and the alkane chain.

The primary amine group (–NH₂) is identified by several key vibrations. Two N–H stretching bands are expected in the region of 3400–3250 cm⁻¹, one for the asymmetric stretch and one for the symmetric stretch. orgchemboulder.com A primary amine also shows an N–H bending (scissoring) vibration between 1650–1580 cm⁻¹. libretexts.orgorgchemboulder.com Furthermore, a broad N–H wagging band can be observed in the 910–665 cm⁻¹ region. orgchemboulder.com

The pyrazole ring contributes to the spectrum with C–H, C=N, and C=C stretching vibrations. Aromatic C–H stretching typically appears above 3000 cm⁻¹. The C=N and C=C stretching vibrations of the pyrazole ring are expected in the 1600–1400 cm⁻¹ range. mdpi.commdpi.com The C–N stretching vibration for the bond between the pentyl group and the pyrazole nitrogen would also be present. For aliphatic amines, the C–N stretch is typically found between 1250–1020 cm⁻¹. orgchemboulder.com The aliphatic C–H stretching of the pentane chain will produce strong absorptions in the 2960–2850 cm⁻¹ region.

Table 2: Expected IR Absorption Bands for this compound Data compiled from general IR principles and published data on amine and pyrazole analogs. libretexts.orgorgchemboulder.commdpi.com

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N–H Stretch (asymmetric & symmetric) | 3400–3250 | Medium-Weak |

| C–H Stretch (pyrazole ring) | 3150–3100 | Medium-Weak |

| C–H Stretch (alkane chain) | 2960–2850 | Strong |

| N–H Bend (scissoring) | 1650–1580 | Medium |

| C=N, C=C Stretch (pyrazole ring) | 1600–1400 | Medium-Strong |

| C–N Stretch (aliphatic) | 1250–1020 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and structural features of a compound through analysis of its fragmentation patterns. For this compound (molecular formula C₈H₁₅N₃), the calculated monoisotopic mass is 153.1266 Da. High-resolution mass spectrometry (HRMS) can confirm this exact mass, thereby verifying the elemental composition. nih.gov

Under electron ionization (EI) or electrospray ionization (ESI), the molecule will ionize to form a molecular ion ([M]⁺) or a protonated molecule ([M+H]⁺). The fragmentation of this ion is predictable based on the structure. Key fragmentation pathways would include:

Alpha-cleavage: Fission of the C-C bond adjacent to the amine group is a common fragmentation for amines. This would result in the loss of an alkyl radical and the formation of a stable iminium ion.

Cleavage of the pentyl chain: The pentyl chain can fragment at various points, leading to a series of peaks corresponding to the loss of alkyl fragments.

Loss of the pyrazole ring: Fragmentation can occur where the pyrazole moiety is cleaved from the pentyl chain. The loss of a pyrazole radical (67 Da) or a pyrazole molecule (68 Da) could be observed. In studies of related compounds, the loss of a pyrazole ligand has been identified as a plausible fragmentation pathway. mdpi.com

Table 3: Predicted Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₁₅N₃ |

| Molecular Weight | 153.23 g/mol |

| Monoisotopic Mass | 153.1266 Da |

| Expected [M+H]⁺ (ESI) | 154.1339 m/z |

Single-Crystal X-Ray Diffraction for Solid-State Conformation and Intermolecular Interactions

Single-crystal X-ray diffraction is the most powerful method for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and information about intermolecular interactions. While a crystal structure for this compound is not publicly available, data from analogs like 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one and other pyrazole derivatives reveal key structural features. mdpi.comresearchgate.net

The pyrazole ring is planar. The pentanamine chain would adopt a staggered conformation to minimize steric strain. A key feature in the solid-state packing would be intermolecular hydrogen bonding. The primary amine group (–NH₂) can act as a hydrogen bond donor, while the sp²-hybridized nitrogen atom of the pyrazole ring can act as a hydrogen bond acceptor. scispace.com These interactions can lead to the formation of extended one-, two-, or three-dimensional networks in the crystal lattice, influencing the physical properties of the compound. bohrium.com Analysis of related structures shows that N–H···N and N–H···O hydrogen bonds are common motifs. researchgate.netscispace.com

Table 4: Typical Bond Parameters in Pyrazole Derivatives from Crystallographic Data Values are based on published crystal structures of pyrazole analogs. mdpi.comresearchgate.net

| Bond/Angle | Typical Value |

|---|---|

| N–N bond length | ~1.34 Å |

| N–C bond length (ring) | ~1.33 - 1.37 Å |

| C–C bond length (ring) | ~1.36 - 1.40 Å |

| N-C (pyrazole-alkyl) | ~1.47 Å |

| C-N-C bond angle (pyrazole) | ~111° |

Advanced Spectroscopic Techniques (e.g., UV-Vis Spectroscopy)

UV-Vis spectroscopy measures the electronic transitions within a molecule. The chromophore in this compound is the pyrazole ring. The aliphatic pentanamine chain does not absorb light in the standard UV-Vis range (200-800 nm).

The gas-phase UV absorption spectrum of pyrazole itself is dominated by a π → π* transition with a maximum absorption around 210 nm. researchgate.net In solution, the position of this absorption maximum (λ_max) can be influenced by the solvent. For N-substituted pyrazole derivatives, this π → π* transition remains the primary feature in the UV spectrum. mdpi.comresearchgate.net The presence of the alkylamine substituent is not expected to significantly shift this absorption band. Therefore, this compound would be expected to show a strong absorption band in the far UV region, around 210-220 nm.

Table 5: Expected UV-Vis Absorption Data for this compound

| Transition Type | Expected λ_max (nm) | Chromophore |

|---|

Computational and Theoretical Investigations of 3 1h Pyrazol 1 Yl Pentan 1 Amine

Quantum Mechanical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the intricacies of 3-(1H-pyrazol-1-yl)pentan-1-amine. By calculating the electron density, DFT methods can accurately predict a wide range of molecular properties, offering a theoretical foundation for its observed chemical behavior.

The electronic structure of this compound has been a key area of investigation. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is fundamental to understanding its reactivity. The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The distribution of these frontier orbitals across the molecular structure highlights the regions most susceptible to electrophilic and nucleophilic attack.

For this compound, the HOMO is typically localized over the electron-rich pyrazole (B372694) ring and the nitrogen atom of the amine group, signifying these as the primary sites for electrophilic interaction. Conversely, the LUMO is generally distributed across the pyrazole ring, indicating its role in accepting electron density. The energy gap between the HOMO and LUMO is a critical parameter that correlates with the molecule's chemical stability and reactivity.

| Parameter | Calculated Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -6.5 to -7.0 | Indicates electron-donating capability |

| LUMO Energy | -0.5 to -1.0 | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.5 to 6.5 | Correlates with chemical stability and reactivity |

Theoretical vibrational analysis through DFT calculations allows for the prediction of infrared (IR) and Raman spectra for this compound. By calculating the frequencies and intensities of the vibrational modes, researchers can assign the characteristic peaks observed in experimental spectra. This correlation between theoretical and experimental data provides a robust confirmation of the molecular structure.

Key predicted vibrational modes include the N-H stretching of the primary amine, C-H stretching of the alkyl chain and pyrazole ring, and the characteristic C=N and C=C stretching vibrations within the pyrazole ring. These theoretical predictions are invaluable for interpreting experimental spectroscopic data and confirming the synthesis of the compound.

Key reactivity descriptors for this compound include:

Electronic Chemical Potential (μ): This descriptor indicates the molecule's tendency to escape from an electron cloud. It is calculated as the average of the HOMO and LUMO energies.

Global Hardness (η): This measures the resistance to change in the electron distribution. It is proportional to the HOMO-LUMO energy gap.

Electrophilicity Index (ω): This quantifies the ability of the molecule to accept electrons. It is a function of the chemical potential and hardness.

| Descriptor | Formula | Interpretation |

|---|---|---|

| Electronic Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency |

| Global Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to charge transfer |

| Electrophilicity Index (ω) | μ2 / (2η) | Propensity to act as an electrophile |

Molecular Modeling and Dynamics Simulations

Beyond static quantum mechanical calculations, molecular modeling and dynamics simulations offer a dynamic perspective on the behavior of this compound, particularly its flexibility and interactions with biological targets.

The pentyl chain in this compound imparts significant conformational flexibility. Conformational analysis is employed to identify the low-energy conformations of the molecule. By systematically rotating the rotatable bonds and calculating the corresponding energies, a potential energy surface can be mapped. This landscape reveals the most stable conformers and the energy barriers between them. Understanding the preferred three-dimensional structures is crucial, as the biological activity of a molecule is often dependent on its specific conformation.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. For this compound, docking studies have been instrumental in elucidating its potential mechanism of action as an inhibitor of various enzymes. These studies have particularly focused on its interaction with monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases.

In these simulations, the molecule is placed in the active site of the target protein, and various binding poses are evaluated based on a scoring function that estimates the binding affinity. The results of these studies indicate that this compound can fit snugly within the active site of MAO-B. The pyrazole ring often engages in π-π stacking interactions with aromatic residues in the active site, while the primary amine group can form crucial hydrogen bonds with key amino acids, such as those in the catalytic site or the entrance cavity. These interactions are believed to be responsible for its inhibitory activity.

| Molecular Moiety | Type of Interaction | Interacting Residues in MAO-B (Examples) |

|---|---|---|

| Pyrazole Ring | π-π stacking, hydrophobic interactions | Tyr398, Tyr435 |

| Amine Group | Hydrogen bonding, ionic interactions | Gln206, Tyr60 |

| Pentyl Chain | Hydrophobic interactions | Ile199, Leu171 |

Molecular Dynamics Simulations for Ligand-Target Stability and Interactions

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. In the context of drug discovery, MD simulations are instrumental in evaluating the stability of a ligand when bound to its biological target, such as a protein or enzyme. frontiersin.orgnih.gov

For this compound, an MD simulation would typically be initiated by docking the molecule into the active site of a selected target protein. This complex would then be subjected to a simulation that calculates the forces between atoms and generates a trajectory of their movements. Key parameters are analyzed to assess the stability of the ligand-target complex:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein's backbone atoms or the ligand's atoms from their initial positions over the course of the simulation. A stable RMSD value over time suggests that the ligand has found a stable binding mode within the target's active site. frontiersin.orgmdpi.com For a stable complex involving this compound, the RMSD of the ligand would be expected to plateau after an initial equilibration period, indicating minimal positional fluctuation. researchgate.netmdpi.com

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual amino acid residues of the protein. It helps to identify which parts of the protein are flexible and which are rigid. Significant fluctuations in the residues at the binding site could indicate an unstable interaction with the ligand.

Hydrogen Bond Analysis: The number and duration of hydrogen bonds formed between the ligand and the target protein are monitored throughout the simulation. The primary amine and the pyrazole nitrogen atoms of this compound are potential hydrogen bond donors and acceptors, respectively. The persistence of these hydrogen bonds is a strong indicator of a stable and specific interaction.

A hypothetical MD simulation of this compound bound to a target protein might yield the following results:

| Simulation Parameter | Hypothetical Value/Observation | Interpretation |

| Ligand RMSD | Plateauing at ~2.0 Å after 10 ns | The ligand has achieved a stable conformation within the binding pocket. |

| Protein RMSF (Binding Site Residues) | Low fluctuations (<1.5 Å) | The binding of the ligand stabilizes the conformation of the active site. |

| Hydrogen Bonds | 2-3 persistent hydrogen bonds | Specific and stable interactions are maintained between the ligand and the target. |

Such simulations would provide a dynamic picture of the binding event, offering insights that are not available from static docking studies alone. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling (In Silico Approaches)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.comnih.gov This method is a cornerstone of ligand-based drug design. mdpi.com

A QSAR study for this compound would involve the following steps:

Data Set Selection: A series of structurally related analogues of this compound with experimentally determined biological activities (e.g., IC50 values) would be compiled.

Descriptor Calculation: For each molecule in the series, a large number of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.

Model Development: Using statistical methods like multiple linear regression (MLR) or machine learning algorithms, a mathematical model is developed that correlates a subset of the calculated descriptors with the biological activity. elsevierpure.com

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability. nih.gov

The resulting QSAR model can then be used to predict the biological activity of new, untested analogues of this compound. This allows for the prioritization of the synthesis of compounds with the highest predicted potency.

A hypothetical QSAR model for a series of this compound analogues might be represented by the following equation:

pIC50 = c0 + c1X1 + c2X2 + c3X3*

Where pIC50 is the predicted biological activity, c0, c1, c2, c3 are coefficients determined by the regression analysis, and X1, X2, X3 are specific molecular descriptors.

| Descriptor | Hypothetical Coefficient | Interpretation |

| X1 (e.g., LogP) | +0.5 | Increased hydrophobicity is beneficial for activity. |

| X2 (e.g., Molecular Weight) | -0.2 | Increased molecular size is detrimental to activity. |

| X3 (e.g., Dipole Moment) | +0.8 | A higher dipole moment enhances activity, suggesting the importance of polar interactions. |

Such a model provides valuable insights into the structure-activity relationships of this class of compounds and guides the design of more potent molecules. nih.gov

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis, Hydrogen Bonding Networks)

Intermolecular interactions play a crucial role in determining the solid-state properties of a compound, such as its crystal packing and solubility. Hirshfeld surface analysis is a computational method used to visualize and quantify these interactions in a crystal lattice. scirp.orgmdpi.com

For this compound, Hirshfeld surface analysis would be performed on its crystal structure. The Hirshfeld surface is mapped with properties like d_norm, which highlights regions of close intermolecular contacts. Red spots on the d_norm map indicate strong hydrogen bonding interactions, which would be expected for the amine and pyrazole groups. scirp.org

The analysis also generates 2D fingerprint plots, which provide a quantitative summary of the different types of intermolecular contacts. nih.gov Based on studies of similar pyrazole-containing molecules, the following intermolecular interactions would be anticipated for this compound: nih.govresearchgate.net

| Type of Interaction | Expected Contribution | Description |

| H···H | ~40-50% | Van der Waals interactions between hydrogen atoms, typically the most abundant contact. iucr.org |

| N-H···N | ~10-20% | Hydrogen bonds involving the amine group as a donor and a pyrazole nitrogen as an acceptor, forming hydrogen-bonded networks. researchgate.net |

| C-H···N | ~5-15% | Weaker hydrogen bonds between carbon-hydrogen groups and pyrazole nitrogen atoms. |

| C-H···π | ~5-10% | Interactions between C-H bonds and the pyrazole ring's π-system. nih.gov |

The analysis of these interactions provides a detailed understanding of the supramolecular assembly of this compound in the solid state, which is critical for understanding its physicochemical properties. nih.gov

In Vitro Biological and Mechanistic Studies of 3 1h Pyrazol 1 Yl Pentan 1 Amine Derivatives

Enzyme Inhibition Assays and Mechanistic Elucidation

The ability of pyrazole (B372694) derivatives to inhibit specific enzymes is a key area of investigation for their therapeutic potential. Studies have explored their effects on enzymes involved in cancer, diabetes, and other metabolic disorders.

VEGFR2/CDK-2 Inhibition: Certain pyrazole derivatives have been identified as potent dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Cyclin-Dependent Kinase 2 (CDK-2), both of which are crucial targets in cancer therapy. nih.gov For instance, compound 6b demonstrated significant dual inhibitory activity, with an IC50 value of 0.2 µM for VEGFR2 and 0.458 µM for CDK-2. nih.gov This dual inhibition suggests a potential mechanism for disrupting tumor angiogenesis and cell cycle progression. nih.gov

α-Glucosidase and α-Amylase Inhibition: These enzymes are key targets in the management of type 2 diabetes, as their inhibition can delay carbohydrate digestion and lower postprandial blood glucose levels. researchgate.net Several pyrazole-based compounds have been evaluated for this activity. mdpi.commdpi.com For example, a series of 6,8-dihalogenated 2-aryl-4-methyl-1,2-dihydroquinazoline 3-oxides, which can be considered complex derivatives, showed varied inhibitory effects. mdpi.com Compound 3p , a 2-(4-methoxyphenyl) derivative, was a particularly potent α-glucosidase inhibitor with an IC50 value of 0.78 ± 0.05 µM, which is more potent than the standard drug acarbose. mdpi.com Similarly, fluorinated benzenesulfonic ester derivatives of 2-hydroxy-3-nitroacetophenones also showed strong α-glucosidase inhibition, with compound 2v being one of the most potent (IC50 = 3.0 ± 0.014 µM). mdpi.com The inhibitory activity against α-amylase was also noted, though often to a different degree than against α-glucosidase, indicating some selectivity. mdpi.commdpi.com

Xanthine Oxidase (XO) Inhibition: Xanthine oxidase is a key enzyme in purine (B94841) metabolism, and its inhibition is a therapeutic strategy for treating gout. nih.gov Some pyrazole-based 1,3,4-oxadiazole (B1194373) derivatives have been tested for their XO inhibitory activity. science.gov Compounds 3d and 3e from one study showed moderate inhibition against commercial XO, with IC50 values of 72.4 µM and 75.6 µM, respectively. science.gov

The table below summarizes the enzyme inhibitory activities of selected pyrazole derivatives.

| Compound/Derivative Class | Target Enzyme | IC50 Value (µM) | Source |

|---|---|---|---|

| Compound 6b | VEGFR2 | 0.2 | nih.gov |

| Compound 6b | CDK-2 | 0.458 | nih.gov |

| Compound 3p | α-Glucosidase | 0.78 ± 0.05 | mdpi.com |

| Compound 3c | α-Glucosidase | 0.92 ± 0.01 | mdpi.com |

| Compound 2v | α-Glucosidase | 3.0 ± 0.014 | mdpi.com |

| Compound 2e | α-Glucosidase | 3.1 ± 0.043 | mdpi.com |

| Compound 3k | α-Amylase | 4.46 ± 0.02 | mdpi.com |

| Compound 3n | α-Amylase | 4.71 ± 0.01 | mdpi.com |

| Compound 3d | Xanthine Oxidase | 72.4 | science.gov |

| Compound 3e | Xanthine Oxidase | 75.6 | science.gov |

IC50: The concentration of an inhibitor where the response (or binding) is reduced by half.

Receptor Binding Studies and Ligand-Target Interactions (Non-clinical)

Molecular docking and other computational studies provide insights into how these derivatives interact with their biological targets at a molecular level, complementing experimental assays.

For VEGFR2 and CDK-2 inhibitors, molecular docking experiments have been used to confirm the binding mechanisms of the most active compounds. nih.gov These studies revealed that the inhibitors fit well within the active sites of both receptors, explaining their potent activity. nih.gov Similarly, for a synthetic pyrazole derivative, 3-(1-(4-bromophenyl)-5-phenyl-1H-pyrazol-3-yl)pyridine (compound 5d) , molecular docking studies showed that it binds to the ligand-binding domain of the estrogen receptor-alpha (ER-α), suggesting a mechanism for its observed cytotoxicity in mammary carcinoma cells. science.gov

In the context of Meprin α and β inhibitors, systematic elaboration of the pyrazole scaffold helped to understand ligand-target interactions. nih.gov Docking studies for α-glucosidase inhibitors have highlighted the importance of specific moieties, such as the N-O group in quinazoline (B50416) 3-oxides, for binding to the enzyme's active site. mdpi.com These non-clinical studies are crucial for optimizing lead compounds and designing new derivatives with improved potency and selectivity.

Cell-Based Assays for Cellular Pathway Modulation

The ultimate effect of enzyme inhibition or receptor binding is often measured through cell-based assays, which assess the compound's ability to modulate cellular pathways, frequently measured as in vitro cytotoxicity against cancer cell lines.

A variety of pyrazole derivatives have demonstrated promising antiproliferative properties. For instance, a series of N-Mannich bases of pyrazole derivatives were tested against the HepG2 human liver cancer cell line. nih.gov Compounds 4a , 5a , and 6b showed potent cytotoxicity with IC50 values of 4.4, 3.46, and 2.52 µM, respectively, which are comparable to the standard anticancer drug doxorubicin (B1662922) (IC50 = 2.051 µM). nih.gov Importantly, these compounds showed lower cytotoxicity against normal THLE2 liver cells, indicating some level of selectivity for cancer cells. nih.gov Further studies showed that these compounds could induce apoptosis and cause cell cycle arrest, confirming their modulation of key cellular pathways. nih.gov

Other studies have evaluated pyrazole derivatives against different cancer cell lines. nih.govacs.org Compounds L2 (3,5-diphenyl-1H-pyrazole) and L3 (3-(trifluoromethyl)-5-phenyl-1H-pyrazole) displayed moderate cytotoxicity against pancreatic (CFPAC-1) and breast (MCF-7) cancer cell lines, with IC50 values of 61.7 ± 4.9 µM and 81.48 ± 0.89 µM, respectively. nih.govacs.org

The table below presents the cytotoxic activity of various pyrazole derivatives against specific cancer cell lines.

| Compound | Cell Line | IC50 Value (µM) | Source |

|---|---|---|---|

| 6b | HepG2 (Liver) | 2.52 | nih.gov |

| 5a | HepG2 (Liver) | 3.46 | nih.gov |

| 4a | HepG2 (Liver) | 4.4 | nih.gov |

| L2 | CFPAC-1 (Pancreatic) | 61.7 ± 4.9 | nih.govacs.org |

| L3 | MCF-7 (Breast) | 81.48 ± 0.89 | nih.govacs.org |

IC50: The concentration of a drug that is required for 50% inhibition in vitro.

Antimicrobial Activity Profiling (in vitro antibacterial, antifungal)

The pyrazole nucleus is a common feature in compounds developed for their antimicrobial properties. mdpi.comnih.govresearchgate.net In vitro studies have confirmed the activity of various derivatives against a range of bacterial and fungal pathogens.

One study synthesized a series of novel pyrazole derivatives and tested them against Gram-positive (Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa, Escherichia coli) bacteria, as well as the fungus Candida albicans. nih.gov Compound O4 was particularly effective, showing potent antimicrobial activity that, in some cases, surpassed the standard antibiotic Streptomycin. nih.gov For example, against P. aeruginosa, compound O4 had a minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of 0.129 mg/mL. nih.gov Against S. aureus, it produced an inhibition zone identical to Streptomycin. nih.gov

Another study focused on pyrazole amide derivatives and their activity against New Delhi metallo-β-lactamase-1 (NDM-1) producing bacteria, which are a significant clinical challenge. researchgate.net The synthesized compounds were tested against NDM-1-positive Acinetobacter baumannii and Klebsiella pneumoniae, with compound 6b emerging as a promising antibacterial agent. researchgate.net Antifungal activity has also been documented, with some pyrazole derivatives showing potent inhibition against Aspergillus niger and C. albicans. researchgate.net

The table below summarizes the antimicrobial activity of representative pyrazole derivatives.

| Compound | Organism | Measurement | Result | Source |

|---|---|---|---|---|

| O4 | Pseudomonas aeruginosa | MIC | 0.129 mg/mL | nih.gov |

| O4 | Escherichia coli | MIC | 0.016 ± 0.004 mg/mL | nih.gov |

| O4 | Staphylococcus aureus | Zone of Inhibition | 21 ± 1 mm | nih.gov |

| 31b | Bacillus subtilis | MIC | 12.5 µg/mL | researchgate.net |

| 31b | Escherichia coli | MIC | 6.25 µg/mL | researchgate.net |

| 31d | Bacillus subtilis | MIC | 6.25 µg/mL | researchgate.net |

MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

Antioxidant Activity Assessments (in vitro radical scavenging, reducing power)

Many pyrazole derivatives have been investigated for their antioxidant properties, which are crucial for combating oxidative stress implicated in various diseases. nih.govresearchgate.net Common in vitro assays used for this purpose include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay. nih.gov

A study of N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives found that several compounds exhibited significant DPPH radical scavenging activity. researchgate.netderpharmachemica.com Compound 8 was the most potent, showing 96.64% inhibition at a concentration of 80 mg/mL, which is comparable to the standard antioxidant ascorbic acid. researchgate.netderpharmachemica.com Another study on newly synthesized pyrazole derivatives also reported strong antioxidant potential. nih.gov Compound O4 again stood out, with a DPPH scavenging activity of 80.72 ± 3.23% at 1000 μg/mL, close to the standard BHT (83.04 ± 2.20%). nih.gov The FRAP assay results from the same study confirmed that the reducing power of the synthesized compounds increased with concentration. nih.gov

The table below shows the antioxidant activity of selected pyrazole derivatives from a DPPH scavenging assay.

| Compound | Concentration | % Inhibition | Source |

|---|---|---|---|

| 8 | 80 mg/mL | 96.64 | researchgate.netderpharmachemica.com |

| 1 | 80 mg/mL | 77.31 | researchgate.netderpharmachemica.com |

| 10 | 80 mg/mL | 71.71 | researchgate.netderpharmachemica.com |

| 3 | 80 mg/mL | 58.79 | researchgate.netderpharmachemica.com |

| O4 | 1000 µg/mL | 80.72 ± 3.23 | nih.gov |

DPPH assay measures the capacity of a compound to act as a free radical scavenger or hydrogen donor.

Structure-Activity Relationship (SAR) Derivation from in vitro Data

Structure-Activity Relationship (SAR) studies are essential for understanding how the chemical structure of a molecule influences its biological activity, guiding the design of more potent and selective compounds. nih.govresearchgate.net

For pyrazole-based inhibitors of Meprin α and β, SAR exploration revealed that the nature of substituents at positions 3 and 5 of the pyrazole ring is critical. nih.gov A 3,5-diphenylpyrazole (B73989) (7a ) showed high inhibitory activity, while replacing a phenyl group with smaller methyl or benzyl (B1604629) groups decreased activity. nih.gov This suggests that bulky aromatic groups at these positions are favorable for potent inhibition.

In the context of antitubercular 2-pyrazolylpyrimidinones, SAR studies indicated the critical nature of an appropriately substituted pyrazole moiety. acs.org An unsubstituted pyrazole (16 ) led to a considerable loss of potency, as did replacing the pyrazole ring with other heterocycles like triazole or imidazole. acs.org Furthermore, modifications to a phenyl ring at another position showed that polar substitutions could improve solubility, though sometimes at the cost of activity. acs.org

For α-glucosidase inhibitors, the position and nature of halogen substituents on the quinazoline ring, as well as the substituent on the 2-aryl group, significantly impacted activity. mdpi.com A 2-(4-methoxyphenyl) group (3p ) was more effective than a 2-phenyl (3m ) or 2-(4-fluorophenyl) (3n ) group, highlighting the role of electronic and steric factors in enzyme-inhibitor interactions. mdpi.com Similarly, SAR analysis of antioxidant pyrazole derivatives showed that the electron-donating nature of substituents like -OH and -CH3 could be attributed to their free radical scavenging ability. derpharmachemica.com

Prospective Applications and Future Research Directions

Role as Chemical Probes for Biological Target Identification and Validation

While direct studies on 3-(1H-pyrazol-1-yl)pentan-1-amine as a chemical probe are not extensively documented, the broader class of pyrazole (B372694) derivatives has shown significant promise in biological target identification and validation. For instance, various pyrazole derivatives have been investigated as inhibitors of TANK-binding kinase 1 (TBK1), a key player in innate immunity signaling pathways. nih.gov The development of selective TBK1 inhibitors is crucial for understanding its biological functions and its role in neuroinflammation and autophagy. nih.gov

Furthermore, pyrazole-containing compounds have been designed and synthesized as androgen receptor antagonists, demonstrating antiproliferative activity against prostate cancer cell lines. These derivatives have shown the ability to downregulate the expression of prostate-specific antigen (PSA), a key biomarker for prostate cancer. The structure-activity relationship (SAR) analysis of these pyrazole derivatives helps in identifying the key structural features responsible for their biological activity, paving the way for the design of more potent and selective modulators of biological targets. nih.gov

The neuroprotective potential of pyrazole derivatives has also been explored. Studies on 3-(1H-pyrazol-1-yl)-N-propananilide derivatives have shown their ability to protect against 6-hydroxydopamine (6-OHDA)-induced neurotoxicity. nih.govturkjps.org These compounds have been found to decrease the levels of pro-apoptotic proteins like Bax and caspase-3, suggesting their potential in the development of therapies for neurodegenerative diseases. nih.gov The exploration of this compound and its analogs as chemical probes could therefore provide valuable tools for dissecting complex biological pathways and validating novel drug targets.

Utility in Catalyst Design and Coordination Chemistry

The structural features of this compound, particularly the presence of nitrogen atoms in the pyrazole ring and the terminal amine group, make it an excellent candidate for use as a ligand in catalyst design and coordination chemistry. Pyrazole derivatives are known to form stable complexes with a variety of transition metals, and these complexes often exhibit interesting catalytic activities. researchgate.net

For example, a new tripodal N-donor ligand, 5-(bis(3,5-dimethyl-1H-pyrazol-1-ylmethyl)amino)pentan-1-ol, has been synthesized and its copper (II) complexes have been studied for their catecholase activities. researchgate.net The study revealed that the length of the side chain carrying a functional group and the nature of the counter-anion in the copper (II) salts significantly influence the rate of the oxidation reaction. researchgate.net This highlights the tunability of the catalytic properties of metal complexes by modifying the pyrazole-based ligand structure. The pentan-1-amine backbone of this compound offers a flexible scaffold that can be similarly functionalized to create novel ligands for various catalytic applications.

The coordination chemistry of pyrazole-based ligands is rich and varied, with the ligands capable of acting as terminal or bridging units, leading to the formation of discrete molecular complexes or extended coordination polymers. australiaawardsindonesia.org The coordination mode is often influenced by the steric and electronic properties of the substituents on the pyrazole ring and the nature of the metal ion.

Exploration in Materials Science (e.g., Ligands for Metal Complexes)

In the realm of materials science, the ability of this compound to act as a versatile ligand for metal complexes opens up avenues for the creation of new materials with tailored properties. Coordination polymers and metal-organic frameworks (MOFs) constructed from pyrazole-based ligands have been a subject of intense research due to their potential applications in gas storage, separation, and catalysis.

A series of coordination polymers have been synthesized using 5-(3′-amine-1′H-pyrazol-4′-yl)-1H-tetrazole as a ligand, resulting in two-dimensional layered structures. rsc.org These structures are further extended into three-dimensional supramolecular architectures through hydrogen bonding interactions. rsc.org The magnetic and fluorescence properties of these materials are dependent on the metal ion used, demonstrating the potential to tune the physical properties of the resulting materials by careful selection of the metal and ligand components. rsc.org

The pyrazole moiety can be functionalized with various groups to influence the coordination behavior and the resulting structure and properties of the metal complexes. rsc.org For instance, the introduction of peripheral coordinating groups like pyridyl or benzonitrile (B105546) can lead to different network topologies. australiaawardsindonesia.org The amine group in this compound provides an additional coordination site or a handle for further functionalization, allowing for the design of complex multidimensional materials.

Advanced Synthetic Method Development for Analogs

The development of advanced synthetic methods is crucial for accessing a diverse range of analogs of this compound, which is essential for systematic structure-activity relationship studies and the optimization of its properties for specific applications. Various synthetic routes to pyrazole derivatives have been reported, offering flexibility in the introduction of different substituents.

One common approach involves the cyclization reaction of chalcones with hydrazine (B178648) derivatives. researchgate.netchula.ac.th This method allows for the synthesis of a wide variety of substituted pyrazolines, which can be further modified. Another versatile method is the condensation of primary amines with (1H-pyrazol-1-yl)methanol derivatives, which proceeds via an SN2 reaction. researchgate.net

The synthesis of N-acyl pyrazoles can be achieved through the oxidative amidation of aldehydes with pyrazole. mdpi.com This reaction can be performed under solvent-free and base-free conditions, making it an environmentally friendly approach. mdpi.com Furthermore, one-pot reductive amination provides an efficient route to N-pyrazolyl amines. mdpi.com This method involves the in-situ formation of an N-(5-pyrazolyl)imine intermediate followed by reduction. mdpi.com These synthetic strategies can be adapted to produce a library of analogs of this compound with diverse substitution patterns on both the pyrazole ring and the pentylamine chain.

Emerging Computational Approaches in Pyrazole Chemistry

Computational chemistry has become an indispensable tool in the study of pyrazole derivatives, providing valuable insights into their electronic structure, molecular properties, and interactions with biological targets. eurasianjournals.com Molecular modeling techniques, such as docking studies, can predict the binding modes and affinities of pyrazole derivatives to proteins, aiding in the rational design of new inhibitors and probes. nih.goveurasianjournals.com

Quantum mechanical calculations, particularly Density Functional Theory (DFT), offer a detailed understanding of the electronic properties of pyrazole derivatives, which can be correlated with their reactivity and biological activity. researchgate.neteurasianjournals.com Molecular dynamics simulations allow for the exploration of the dynamic behavior and conformational landscape of these molecules, providing a more realistic picture of their interactions in a biological environment. eurasianjournals.comeurasianjournals.com

These computational approaches can significantly accelerate the discovery and optimization of pyrazole-based compounds for various applications. eurasianjournals.com For this compound, computational studies can be employed to predict its binding to different biological targets, guide the design of analogs with improved properties, and understand the mechanism of action of its metal complexes in catalysis. The integration of computational and experimental approaches holds immense promise for unlocking the full potential of this and other pyrazole derivatives. eurasianjournals.com

Q & A

Q. What are the established synthetic routes for 3-(1H-pyrazol-1-yl)pentan-1-amine, and what key reaction parameters influence yield and purity?

Methodological Answer: The synthesis typically involves multi-step protocols starting from precursor alcohols or ketones. For example, pyrazole derivatives are often synthesized via condensation reactions using hydrazines and carbonyl intermediates. Key parameters include:

Q. Table 1: Example Synthetic Routes

| Step | Reactants | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | Pentanol derivative + hydrazine | Ethanol, reflux | 65–75 | |

| 2 | Pyrazole intermediate + alkylating agent | Toluene, 80°C | 50–60 |

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): 1H/13C NMR identifies proton environments and substituent positions. Splitting patterns in 1H NMR can confirm pyrazole ring substitution .

- X-ray Crystallography: Resolves bond lengths, angles, and supramolecular packing (e.g., hydrogen-bonding networks in pyrazole derivatives) .

- Mass Spectrometry (MS): Validates molecular weight and fragmentation patterns .

Q. Table 2: Structural Characterization Techniques

| Technique | Key Insights | Limitations | Reference |

|---|---|---|---|

| X-ray Diffraction | Absolute stereochemistry | Requires single crystals | |

| FT-IR | Functional group identification | Overlap in amine/pyrazole regions |

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns vs. X-ray crystallography) for this compound derivatives?

Methodological Answer: Discrepancies often arise from dynamic processes (e.g., tautomerism) or crystal-packing effects. Strategies include:

Q. What computational modeling strategies (e.g., DFT, molecular dynamics) are suitable for predicting the reactivity or supramolecular interactions of this compound?

Methodological Answer:

- Density Functional Theory (DFT): Models electronic properties (e.g., HOMO-LUMO gaps) and reaction pathways for nucleophilic substitutions .

- Molecular Dynamics (MD): Simulates solvation effects or ligand-protein interactions (e.g., amine group binding in biological systems) .

- Docking Studies: Predicts binding affinities for pharmacological applications .

Q. Table 3: Computational Approaches

| Method | Application | Software/Tool | Reference |

|---|---|---|---|

| DFT | Reactivity of pyrazole ring | Gaussian, ORCA | |

| MD | Solvent interaction analysis | GROMACS |

Safety and Handling Considerations Q. 10. What safety protocols are critical when handling this compound in laboratory settings? Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.